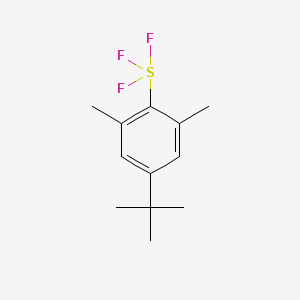

(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid

Übersicht

Beschreibung

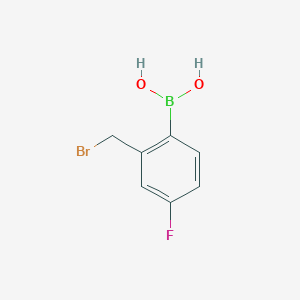

“(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1452574-71-8 . It has a molecular weight of 303.27 . The compound is solid in physical form and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BBrClF3O2/c9-5-2-4 (8 (14)15)6 (10)1-3 (5)7 (11,12)13/h1-2,14-15H . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), bromine (Br), chlorine (Cl), fluorine (F), and oxygen (O) atoms.Chemical Reactions Analysis

Boronic acids, such as “(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond-forming processes .Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 303.27 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

The role of (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid and similar compounds in catalysis, particularly in facilitating dehydrative condensation reactions between carboxylic acids and amines, highlights their significance in organic synthesis. For example, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for these reactions, underscoring the critical function of the ortho-substituent of boronic acids in accelerating amidation processes, which are pivotal for α-dipeptide synthesis (Ke Wang, Yanhui Lu, K. Ishihara, 2018). This catalytic capability extends to the broader field of peptide bond formation, a fundamental step in the synthesis of proteins and peptides.

Fluorescence Modulation and Saccharide Recognition

Phenyl boronic acids, including (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid derivatives, play a pivotal role in the development of fluorescent sensors for biological and chemical applications. A study demonstrated that conjugation of phenyl boronic acids with polyethylene glycol allowed for the aqueous dispersion of single-walled carbon nanotubes (SWNTs) and the modulation of their near-infrared fluorescence in response to saccharide binding. This finding elucidates a clear link between the molecular structure of boronic acid derivatives and the photoluminescence quantum yield, providing a pathway for saccharide recognition using SWNT photoluminescence (B. Mu, T. McNicholas, Jingqing Zhang, A. Hilmer, Zhong Jin, N. Reuel, Jong‐Ho Kim, Kyungsuk Yum, M. Strano, 2012).

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction represents a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds. Research has shown that (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid and related compounds are key players in these reactions. A study on the new palladium precatalyst for Suzuki-Miyaura coupling highlights the utility of such boronic acids with polyfluorophenyl groups, demonstrating their efficacy in coupling reactions under mild conditions, thereby expanding the toolkit for synthesizing complex organic molecules (T. Kinzel, Yong Zhang, S. Buchwald, 2010).

Advanced Material Applications

Beyond traditional organic synthesis, (5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid derivatives have been explored for their potential in advanced materials science. For instance, the integration of boric acid-functional lanthanide metal-organic frameworks (LMOFs) with these derivatives has shown promise for selective ratiometric fluorescence detection of fluoride ions, indicating the versatility of boronic acids in sensor technologies and material science applications (Zhong-Rui Yang, Manman Wang, Xuesheng Wang, Xue-Bo Yin, 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with the compound are H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

[5-bromo-2-chloro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BBrClF3O2/c9-5-2-4(8(14)15)6(10)1-3(5)7(11,12)13/h1-2,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFYCJLNBAKVAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)C(F)(F)F)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BBrClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-chloro-4-(trifluoromethyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.